2-(3,4-Dimethoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine
Description
Historical Context of 1,5-Benzothiazepine Derivatives in Medicinal Chemistry
The 1,5-benzothiazepine (BTZ) scaffold has been a cornerstone in medicinal chemistry since the discovery of diltiazem in the 1960s, a calcium channel blocker used to treat hypertension and angina. Early clinical successes with diltiazem and subsequent derivatives like clentiazem underscored the BTZ nucleus’s adaptability as a pharmacophore. By the 1980s, researchers expanded its applications to central nervous system (CNS) disorders, exemplified by thiazesim (an anxiolytic) and quetiapine (an antipsychotic). The structural flexibility of the BTZ core allows for regioselective modifications, enabling fine-tuning of biological activity. For instance, substituting the benzene ring with electron-donating groups like methoxy or halogen atoms enhances binding affinity to target proteins such as G-protein-coupled receptors (GPCRs) and kinases.
Recent advances in green chemistry, such as solvent-free synthesis and microwave-assisted cyclization, have streamlined the production of BTZ derivatives. These methods improve yields (e.g., 60–90% for benzofuran-conjugated BTZs) while reducing environmental impact. The compound 2-(3,4-dimethoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine exemplifies these innovations, combining efficient synthesis with bioactive substituents.
Structural Significance of the 2,3-Dihydro-1,5-benzothiazepine Core
The 2,3-dihydro-1,5-benzothiazepine core distinguishes itself from fully unsaturated BTZs through partial saturation of the thiazepine ring. This modification introduces conformational rigidity, which stabilizes interactions with hydrophobic binding pockets in target proteins. For example, molecular docking studies of analogous BTZ derivatives reveal that the dihydro structure enhances hydrogen bonding with residues in the adenosine kinase active site.
The core’s planarity and aromaticity facilitate π-π stacking interactions with tyrosine or phenylalanine residues in enzymes like glycogen synthase kinase-3β (GSK-3β). Additionally, the sulfur atom in the thiazepine ring participates in van der Waals interactions, contributing to the overall binding energy. Structural comparisons show that saturation at the 2,3-position reduces metabolic oxidation, thereby improving metabolic stability compared to fully unsaturated BTZs.
Role of Methoxy and Phenyl Substituents in Bioactive Molecule Design
The 3,4-dimethoxyphenyl group at position 2 and the phenyl group at position 4 are critical for the compound’s pharmacological profile. Methoxy substituents serve dual roles:
- Electron-Donating Effects : The methoxy groups increase electron density on the benzene ring, enhancing interactions with electrophilic regions of target proteins.
- Hydrogen Bonding : The oxygen atoms act as hydrogen bond acceptors, as demonstrated in BTZ derivatives binding to angiotensin-converting enzyme (ACE).
The phenyl group at position 4 contributes to lipophilicity, which improves membrane permeability. This is evidenced by BTZ analogs with halogenated phenyl groups showing enhanced anticancer activity (e.g., IC~50~ values of 3.29 µM in Hep G-2 cells). Furthermore, the phenyl ring’s orientation allows for steric complementarity with hydrophobic pockets in kinases, a feature exploited in the design of mitogen-activated protein kinase (MAPK) inhibitors.
Structural Comparison of Key BTZ Derivatives
This table illustrates how substituent choice directly influences potency and selectivity. The target compound’s dimethoxy and phenyl groups position it as a candidate for dual kinase inhibition, though experimental validation is pending.
Properties
CAS No. |
60246-78-8 |
|---|---|
Molecular Formula |
C23H21NO2S |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine |
InChI |
InChI=1S/C23H21NO2S/c1-25-20-13-12-17(14-21(20)26-2)23-15-19(16-8-4-3-5-9-16)24-18-10-6-7-11-22(18)27-23/h3-14,23H,15H2,1-2H3 |
InChI Key |
JRNZNKVMGWUEKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Method A: Reflux in Hexafluoro-2-propanol (HFIP)
- Dissolve the chalcone (1.0 mmol) in HFIP (10 mL).
- Add 2-aminobenzenethiol (2.0 mmol).
- Heat the mixture to reflux for 3–4 hours.
- Cool to room temperature; a crystalline solid precipitates.
- Collect by filtration, wash with diethyl ether and cold methanol.
- Recrystallize from aqueous ethanol to obtain pure benzothiazepine.
Method B: Reflux in Ethanol with Piperidine or in Toluene with Trifluoroacetic Acid
- Mix chalcone, 2-aminobenzenethiol, and piperidine in ethanol.
- Reflux for 2 hours.
- Alternatively, reflux chalcone and 2-aminobenzenethiol in toluene with trifluoroacetic acid for 3 hours.
- Evaporate solvent under reduced pressure.
- Crystallize the residue from methanol to isolate the benzothiazepine.
Both methods yield the target compound efficiently, with yields typically ranging from 60% to 85%, depending on conditions and substituents.
Optimization and Reaction Conditions
A detailed study on solvent effects and reagent ratios shows:
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | HFIP | Reflux (~58) | 3–4 | 69–86 | High yield, clean reaction |
| 2 | Ethanol + Piperidine | Reflux (~78) | 2 | 67–75 | Mild base catalysis |
| 3 | Toluene + TFA | Reflux (~110) | 3 | 69–80 | Acid catalysis, good yields |
HFIP = hexafluoro-2-propanol; TFA = trifluoroacetic acid
The use of HFIP is particularly advantageous due to its ability to dissolve both reactants and promote cyclization under mild conditions, leading to high purity products without extensive purification.
Mechanistic Insights
The reaction mechanism involves:
- Michael addition of the thiol group of 2-aminobenzenethiol to the α,β-unsaturated carbonyl of the chalcone.
- Intramolecular cyclization via nucleophilic attack of the amino group on the carbonyl carbon.
- Subsequent tautomerization and ring closure to form the 1,5-benzothiazepine scaffold.
This mechanism is supported by spectral data (NMR, IR) and crystallographic studies reported in the literature.
Representative Spectral Data for the Target Compound
| Spectroscopic Method | Key Data for 2-(3,4-Dimethoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine |
|---|---|
| [^1H NMR (CDCl3)](pplx://action/followup) | Multiplets at 6.8–7.7 ppm (aromatic H), singlets at ~3.8 ppm (OCH3 groups), signals at 3.1–5.0 ppm (dihydro ring protons) |
| IR (cm⁻¹) | C=N stretch ~1606 cm⁻¹, aromatic C-H, and methoxy C-O stretches observed |
| Melting Point | Typically 132–135 °C (depending on purity and substituents) |
These data confirm the successful formation of the benzothiazepine ring and the presence of the 3,4-dimethoxyphenyl substituent.
Summary Table of Preparation Methods
Additional Notes
- The choice of solvent and catalyst (acidic or basic) can influence reaction time and yield.
- Purification is generally achieved by recrystallization or column chromatography.
- The described methods are scalable and have been adapted for various substituted benzothiazepines.
- The synthesized compounds have been evaluated for biological activities, confirming the importance of efficient synthetic access.
Chemical Reactions Analysis
2-(3,4-Dimethoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketone or aldehyde functionalities to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmacological Properties
The compound exhibits several biological activities that make it a subject of interest in drug development. Key applications include:
- Antitumor Activity : Research has indicated that derivatives of benzothiazepines can inhibit tumor growth. Studies have shown that 2-(3,4-Dimethoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine demonstrates cytotoxic effects against various cancer cell lines, making it a potential candidate for cancer therapy .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. In vitro studies suggest that it exhibits significant activity against a range of pathogens, including bacteria and fungi .
- Anti-inflammatory Effects : Benzothiazepines are known to possess anti-inflammatory properties. This compound has shown promise in reducing inflammation markers in experimental models .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of 2-(3,4-Dimethoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine on human breast cancer cell lines (MCF7). The results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 0.5 to 10 µM depending on the treatment duration and concentration used. This suggests its potential as an anticancer agent .
Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial activity, the compound was tested against several bacterial strains. The results demonstrated significant inhibition zones compared to control groups, indicating its effectiveness as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined to assess its potency .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzothiazepine derivatives. Modifications in the phenyl ring and other substituents can significantly influence biological activity. For instance:
| Substituent | Effect on Activity |
|---|---|
| Methoxy groups on the phenyl ring | Enhance anticancer and antimicrobial activity |
| Variations in alkyl chains | Modify solubility and bioavailability |
The presence of methoxy groups at specific positions on the phenyl ring has been correlated with increased biological activity, emphasizing the importance of molecular modifications in drug design .
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Scaffold Variations
2-(3,4-Dimethoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine
- Structural Differences : The phenyl group at position 4 is replaced with a thiophen-2-yl group.
- Conformational Analysis: Dihedral angles between the benzothiazepine core and the 3,4-dimethoxyphenyl ring average 67.4°, while the thiophene ring exhibits torsional angles of 59.3° and 87.7° relative to the benzene rings .
- Synthesis: Achieved via condensation of 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with 2-aminothiophenol in methanol/HCl, yielding 90% crystalline product .
2-(3,4-Dimethoxyphenyl)-4-(p-tolyl)-2,3-dihydro-1,5-benzothiazepine
- Structural Differences : The phenyl group at position 4 is substituted with a p-tolyl (methyl-substituted phenyl) group.
- Biological Activity : Exhibits a tyrosinase inhibitory IC50 of 1.21 μM, outperforming kojic acid (IC50 = 16.69 μM). Kinetic studies confirm competitive inhibition .
- Structure-Activity Relationship (SAR) : The p-tolyl group enhances hydrophobic interactions with enzyme active sites, contributing to superior potency.
Substituent Effects on Pharmacological Activity
Role of 3,4-Dimethoxyphenyl Group
- Present in all analogues discussed, this group facilitates hydrogen bonding and π-π stacking due to its electron-rich methoxy substituents.
- In lignin model compounds (e.g., 3,4-dimethoxybenzoic acid derivatives), similar substituents influence β-O-4 bond cleavage under alkaline conditions, suggesting reactivity parallels in benzothiazepines .
Impact of Position 4 Substitutions
- Phenyl vs. Thiophen-2-yl: Property 4-Phenyl Derivative 4-Thiophen-2-yl Derivative Aromaticity High (benzene ring) Moderate (thiophene ring) Electron Density Electron-neutral Electron-rich (sulfur atom) Synthetic Yield Not reported 90% Thiophene derivatives may engage in sulfur-specific interactions (e.g., metal coordination) absent in phenyl analogues.
Crystallographic and Computational Insights
- Software Tools : SHELX and Mercury were critical in resolving crystal structures. For the thiophene analogue, refinement parameters included R[F²] = 0.058 and wR(F²) = 0.180, indicating high precision .
- Conformational Stability :
- The benzothiazepine core in the 4-phenyl derivative is predicted to adopt a boat-like conformation similar to the thiophene analogue, but experimental validation is pending.
- Atomic displacement parameters (Ų) for the thiophene derivative highlight thermal motion differences in the thiophene ring compared to phenyl .
Biological Activity
2-(3,4-Dimethoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine is a compound belonging to the benzothiazepine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical formula of 2-(3,4-Dimethoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine is with a molecular weight of approximately 375.48 g/mol. The structure features a benzothiazepine core substituted with a dimethoxyphenyl group and a phenyl group, which may influence its biological activity through various mechanisms.
Antioxidant Activity
Recent studies have indicated that benzothiazepine derivatives exhibit significant antioxidant properties. The compound was evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation. In vitro assays demonstrated that it effectively reduced oxidative stress markers in cellular models, suggesting potential applications in preventing oxidative damage-related diseases .
Antidiabetic Activity
Research has highlighted the antidiabetic potential of 2-(3,4-Dimethoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine through its inhibitory effects on α-glucosidase. In vitro studies reported IC50 values ranging from 2.62 to 10.11 μM, significantly lower than the standard acarbose (IC50 = 37.38 μM). Kinetic analysis revealed competitive inhibition mechanisms .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. In vitro tests demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications in the aromatic rings enhance antibacterial potency .
Enzyme Inhibition Studies
The inhibitory effects on tyrosinase were particularly notable, with synthesized derivatives outperforming kojic acid (IC50 = 16.69 μM). The compound exhibited mixed-type inhibition characterized by a decrease in maximum reaction velocity () and alterations in Michaelis constant (), indicating its potential as a skin-whitening agent through tyrosinase inhibition .
Case Study 1: Tyrosinase Inhibition
A study conducted on various benzothiazepine derivatives demonstrated that 2-(3,4-Dimethoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine exhibited superior inhibitory action against mushroom tyrosinase. Kinetic studies confirmed that the compound operates through a mixed inhibition mechanism with an inhibition constant () of 1.01 μM .
Case Study 2: Antidiabetic Efficacy
In vivo studies evaluated the hypoglycemic effects of the compound in diabetic animal models. Administration of selected derivatives resulted in significant reductions in blood glucose levels over a treatment period of 28 days, demonstrating its potential as an effective antidiabetic agent .
Research Findings Summary Table
Q & A
Basic: What are the standard synthetic protocols for preparing 2-(3,4-dimethoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine?
Methodological Answer:
The compound is synthesized via a cyclocondensation reaction. A typical protocol involves:
- Reacting 2-aminothiophenol (1.2 mmol) with 3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one (1.0 mmol) in methanol under acidic conditions (concentrated HCl, 5 mL) at 473 K for 4 hours .
- Purification involves extraction with diethyl ether, washing with dilute HCl and water, followed by crystallization from 95% ethanol (yield: ~90%) .
- Key Parameters : Reaction temperature, stoichiometric ratio of enone to aminothiophenol, and solvent polarity critically influence yield.
Advanced: How can conformational analysis via X-ray crystallography inform structure-activity relationships (SAR) for this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) reveals:
- Distorted Twist-Boat Conformation : The benzothiazepine ring adopts a twist-boat conformation with dihedral angles of 67.4° between benzene rings and 59.3°–87.7° for the thiophene ring .
- Hydrogen Bonding : Inversion dimers stabilized by C–H⋯O interactions (R₂²(20) motifs) influence crystal packing and stability .
- SAR Implications : Substituents at the 3,4-dimethoxyphenyl group modulate planarity, affecting intermolecular interactions and biological activity (e.g., tyrosinase inhibition) .
Table 1: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | Triclinic, |
| (Å) | 8.6188, 9.7463, 11.9018 |
| (°) | 100.308, 107.921, 95.163 |
| -factor | 0.058 |
| Data-to-Parameter Ratio | 12.7 |
| Source: |
Basic: What spectroscopic techniques are used to characterize this benzothiazepine derivative?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C–O–C stretching at ~1250 cm⁻¹ for methoxy groups) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm) and confirms substitution patterns .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS: m/z 381.5 [M+H]⁺) .
Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for structural validation?
Methodological Answer:
- Density Functional Theory (DFT) : Compare calculated NMR chemical shifts (e.g., using Gaussian09) with experimental data to resolve discrepancies .
- SC-XRD Refinement : Use SHELXL-97 to refine hydrogen atom positions constrained to parent atoms () .
- Cross-Validation : Overlay IR peaks with simulated spectra from crystallographic data (e.g., C–S stretching at ~680 cm⁻¹) .
Advanced: What mechanistic insights can kinetic studies provide for its tyrosinase inhibition?
Methodological Answer:
- Enzyme Kinetics : Lineweaver-Burk plots reveal non-competitive inhibition (e.g., compound 2: ) .
- Docking Studies : AutoDock Vina predicts binding to the enzyme’s active site, with methoxy groups forming H-bonds to His263 and Asn260 .
- IC₅₀ Comparison : Derivatives with electron-withdrawing groups (e.g., nitro) show enhanced activity due to improved π-π stacking .
Table 2: Tyrosinase Inhibition Data
| Compound | IC₅₀ (μM) | Inhibition Type |
|---|---|---|
| Target Compound | 1.21 | Non-competitive |
| Kojic Acid (Ref.) | 16.69 | Competitive |
| Source: |
Advanced: How do hydrogen-bonding motifs influence solid-state stability and solubility?
Methodological Answer:
- C–H⋯O Networks : Inversion dimers linked by R₂²(20) loops reduce solubility in polar solvents by enhancing lattice energy .
- Mercury Software Analysis : Visualize packing diagrams to assess voids and predict dissolution behavior .
- Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures (e.g., ~500 K) with H-bond strength .
Advanced: What strategies optimize SHELX refinement for low-resolution crystallographic data?
Methodological Answer:
- Data Filtering : Use criteria to exclude weak reflections, improving (e.g., 0.051) .
- Twinned Data : Apply HKLF5 format in SHELXL for twin refinement (BASF parameter) .
- Constraints : Fix thermal parameters for disordered atoms (e.g., methoxy groups) to reduce overfitting .
Advanced: How can substituent modifications enhance bioactivity while retaining core pharmacophore integrity?
Methodological Answer:
- SAR Studies : Replace the 4-phenyl group with thiophene (IC₅₀ drops from 70.65 μM to 1.21 μM) .
- Computational Screening : Use Schrödinger’s Glide to prioritize derivatives with lower docking scores (< -8.0 kcal/mol) .
- In Vitro Validation : Test analogs in enzyme assays (e.g., mushroom tyrosinase) and compare IC₅₀ trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
